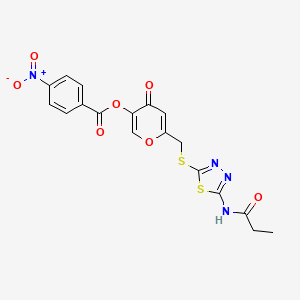

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate

Description

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-3-5-11(6-4-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACDNAVVULZTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key comparisons between the target compound and its closest analogs based on substituent variations:

Key Research Findings and Implications

A. Substituent Position Effects

- Nitro vs. The para-nitro configuration in the target compound may enhance resonance stabilization compared to meta-nitro analogs .

- Ortho vs. Para Substituents : Ortho-fluoro derivatives (e.g., ) likely exhibit reduced ester stability due to steric strain, whereas para-substituents (e.g., nitro in the target) maximize electronic effects without steric interference.

B. Amide Chain Length

- Propionamido vs. Acetamido : The propionamido group (C₃H₇CONH-) in the target compound increases hydrophobicity compared to acetamido (C₂H₅CONH-), as evidenced by the higher molecular weight (462.5 vs. 448.4 g/mol) . This may improve membrane permeability in biological systems.

C. Unresolved Data Gaps

- Physicochemical parameters (e.g., solubility, melting point) for the target compound remain unreported. However, analogs like the 3-nitro derivative (CAS 896019-16-2) provide a benchmark for inferring stability and synthetic handling .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing the thiadiazole-pyran-nitrobenzoate scaffold?

- Methodology : The compound’s core structure can be synthesized through multi-step reactions involving:

- Thiadiazole formation : Reaction of 5-propionamido-1,3,4-thiadiazol-2-thiol with a brominated pyran intermediate (e.g., 3-(bromomethyl)-4-oxo-4H-pyran) under basic conditions to form the thioether linkage .

- Esterification : Coupling the pyran-thiadiazole intermediate with 4-nitrobenzoyl chloride in anhydrous DMF using triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the final product .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >95% purity .

- Spectroscopy :

- IR : Confirm ester C=O (1720–1700 cm⁻¹), nitro group (1530–1350 cm⁻¹), and thiadiazole C=S (690–630 cm⁻¹) .

- NMR : ¹H NMR signals for pyran protons (δ 6.2–7.1 ppm), nitrobenzoyl aromatic protons (δ 8.2–8.5 ppm), and thiadiazole NH (δ 10.5–11.0 ppm) .

Advanced Research Questions

Q. What strategies optimize the yield of the thioether linkage during synthesis?

- Reaction conditions :

- Use a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C to enhance nucleophilic substitution between the thiol and bromomethylpyran .

- Catalyze with K₂CO₃ or Cs₂CO₃ to deprotonate the thiol and accelerate the reaction .

Q. How do structural modifications (e.g., nitro group position) affect biological activity?

- Case study : Replace the 4-nitrobenzoate group with 3-nitro or 2-nitro isomers.

- Antimicrobial assays : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The 4-nitro isomer often shows superior activity due to enhanced electron-withdrawing effects stabilizing the ester linkage .

- SAR insights : Nitro group position influences lipophilicity (logP) and membrane permeability, as shown in molecular docking studies .

Q. How to resolve contradictions in reported antimicrobial efficacy across studies?

- Data analysis :

- Variable protocols : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) and agar dilution vs. broth microdilution methods can lead to discrepancies .

- Statistical validation : Apply ANOVA to compare datasets and identify outliers. For example, a 2021 study reported MIC = 8 µg/mL for S. aureus , while a 2023 study found MIC = 16 µg/mL —likely due to strain-specific resistance.

Methodological Recommendations

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Software :

- SwissADME : Estimate logP (2.8–3.2), solubility (LogS = -4.5), and bioavailability (Lipinski violations: 0) .

- AutoDock Vina : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to rationalize antimicrobial activity .

Q. How to design stability studies for aqueous formulations of this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.